molecular formula C12H15EuO6 B1612682 Europium(3+);2-methylprop-2-enoate CAS No. 79718-24-4

Europium(3+);2-methylprop-2-enoate

Cat. No.: B1612682
CAS No.: 79718-24-4
M. Wt: 407.21 g/mol
InChI Key: ANGAQLKDLXTZNG-UHFFFAOYSA-K
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Description

Europium(3+);2-methylprop-2-enoate: is a coordination compound consisting of europium in the +3 oxidation state and 2-methylprop-2-enoate as the ligand Europium is a lanthanide metal known for its unique luminescent properties, making it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of europium(3+);2-methylprop-2-enoate typically involves the reaction of europium(III) chloride or europium(III) nitrate with 2-methylprop-2-enoic acid in an aqueous or organic solvent. The reaction is often carried out under reflux conditions to ensure complete dissolution and reaction of the starting materials. The resulting product is then purified through recrystallization or precipitation techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where europium salts are reacted with methacrylic acid under controlled temperature and pressure conditions. The product is then isolated through filtration, washing, and drying processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation and Reduction: Europium(3+);2-methylprop-2-enoate can undergo redox reactions, where europium(III) can be reduced to europium(II) under specific conditions.

    Substitution Reactions: The methacrylate ligand can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination compounds.

    Polymerization: The methacrylate group can undergo polymerization reactions, forming polymeric materials with unique properties.

Common Reagents and Conditions:

    Oxidation/Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used to reduce europium(III) to europium(II).

    Substitution: Ligand exchange reactions can be facilitated by using solvents like ethanol or acetonitrile and heating the reaction mixture.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the methacrylate group.

Major Products:

    Reduction: Europium(II) complexes.

    Substitution: New europium coordination compounds with different ligands.

    Polymerization: Poly(methyl methacrylate) or copolymers with other monomers.

Scientific Research Applications

Chemistry: Europium(3+);2-methylprop-2-enoate is used in the synthesis of luminescent materials and as a precursor for the preparation of europium-doped phosphors. These materials are essential in the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Biology: In biological research, europium complexes are employed as luminescent probes for imaging and diagnostic applications. The unique luminescent properties of europium allow for sensitive detection and imaging of biological molecules .

Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI). The compound’s luminescent properties enhance the contrast and resolution of imaging techniques .

Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. The compound’s ability to form stable complexes with metal ions makes it valuable in the development of advanced materials .

Mechanism of Action

The mechanism of action of europium(3+);2-methylprop-2-enoate primarily involves the interaction of the europium ion with the surrounding ligands and the environment. The europium ion can undergo electronic transitions that result in luminescence, making it useful in various applications. The methacrylate ligand stabilizes the europium ion and enhances its solubility and reactivity in different media .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

europium(3+);2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O2.Eu/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGAQLKDLXTZNG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Eu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15EuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591124
Record name Europium(3+) tris(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79718-24-4
Record name Europium(3+) tris(2-methylprop-2-enoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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